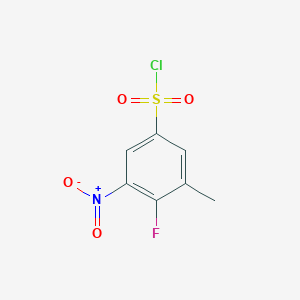

4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride

Overview

Description

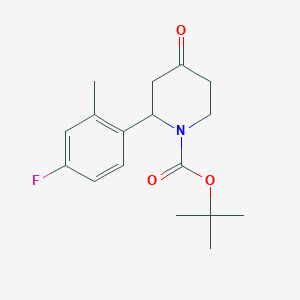

4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is a chemical compound with the molecular formula C7H5ClFNO4S . It has a molecular weight of 253.64 . The IUPAC name for this compound is 4-fluoro-3-methyl-5-nitrobenzenesulfonyl chloride .

Molecular Structure Analysis

The InChI code for this compound is 1S/C7H5ClFNO4S/c1-4-2-5 (15 (8,13)14)3-6 (7 (4)9)10 (11)12/h2-3H,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Scientific Research Applications

Synthesis of Sulfonated Derivatives

4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is utilized in the synthesis of sulfonated derivatives of fluoroaniline. These derivatives have been synthesized through various chemical reactions, including sulfonation, hydrolysis, and reduction, confirming their structures through diazonium chloride conversion and hydrolysis processes (Courtin, 1982).

Antimicrobial Activity and Molecular Docking Study

This compound serves as a precursor in the synthesis of antimicrobial agents. A study demonstrated the synthesis of new sulfonamides and carbamates from substituted aryl sulfonyl chlorides. These compounds displayed significant antimicrobial activity, with molecular docking studies suggesting their potential as potent antifungal agents (Janakiramudu et al., 2017).

Novel Synthesis for Pesticide Preparation

In the field of pesticide development, this compound is involved in the synthesis of key intermediates for herbicidal products. An alternate synthesis route for such intermediates has been reported, highlighting its significance in producing cost-effective and efficient pesticides (Xiao-hua Du et al., 2005).

Synthesis of Thiadiazoloquinazolinone Derivatives

This compound is used in the synthesis of thiadiazoloquinazolinone derivatives. An improved procedure for preparing these derivatives involves selective acylation and sulfonylation processes, indicating its versatility in synthesizing complex organic compounds (Shlenev et al., 2017).

Structural Studies in Quantum Chemistry

The structural characteristics of related compounds like 4-nitrobenzene sulfonyl chloride have been explored using gas-phase electron diffraction and quantum chemical studies. Such research provides insights into the molecular structure and potential applications in various chemical processes (Petrov et al., 2009).

Safety and Hazards

The safety and hazards of 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride are not explicitly mentioned in the search results. For detailed safety information, one should refer to the compound’s Material Safety Data Sheet (MSDS), which provides information on handling, storage, and disposal, as well as hazards related to fire, explosion, and exposure .

Mechanism of Action

Target of Action

Sulfonyl chloride compounds are generally known to react with amines, alcohols, and phenols, forming sulfonamides, sulfonic esters, and sulfonic acids respectively .

Mode of Action

The mode of action of 4-Fluoro-3-methyl-5-nitrobenzene-1-sulfonyl chloride is likely through electrophilic aromatic substitution . In this reaction, the electrophile (sulfonyl chloride) forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

It’s worth noting that the compound could potentially interfere with pathways involving its targets (amines, alcohols, phenols) through the formation of sulfonamides, sulfonic esters, and sulfonic acids .

Result of Action

The molecular and cellular effects of this compound’s action would depend on the specific biological context in which it is used. Given its reactivity with amines, alcohols, and phenols, it could potentially modify proteins or other biomolecules, thereby altering their function .

Action Environment

Environmental factors such as pH, temperature, and the presence of other reactive species could influence the action, efficacy, and stability of this compound. For instance, it should be stored under inert gas at 2-8°C due to its sensitivity to moisture .

properties

IUPAC Name |

4-fluoro-3-methyl-5-nitrobenzenesulfonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5ClFNO4S/c1-4-2-5(15(8,13)14)3-6(7(4)9)10(11)12/h2-3H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXMNPGZISRKDDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=C1F)[N+](=O)[O-])S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5ClFNO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

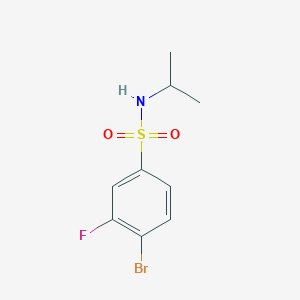

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(4-Piperidinyl)-1-piperazinyl]ethanol hydrochloride](/img/structure/B1376471.png)

![7-(4-Methoxybenzyl)-5-methyl-3-(phenylamino)-2H-pyrazolo[3,4-d]pyrimidine-4,6(5H,7H)-dione](/img/structure/B1376472.png)